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Compound of Interest

Compound Name: GDC-0134

Cat. No.: B10823787 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals investigating the neuroprotective potential of GDC-0134. The

following troubleshooting guides and frequently asked questions (FAQs) address key issues

encountered during its development, with a focus on challenges related to dosage and

biomarker interpretation.
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Problem Possible Cause Suggested Action

Unexpected increase in

plasma neurofilament light

chain (NFL) levels after GDC-

0134 administration.

This is a known on-target

effect of Dual Leucine Zipper

Kinase (DLK) inhibition. The

Phase 1 clinical trial with GDC-

0134 in ALS patients showed a

dose-dependent elevation in

plasma NFL.[1][2][3] This

phenomenon was also

observed in DLK conditional

knockout (cKO) mice,

suggesting it is a direct

consequence of inhibiting the

DLK pathway.[1][3]

Re-evaluate the use of NFL as

a primary biomarker for

neurodegeneration in the

context of DLK inhibition.

Consider alternative or

complementary biomarkers to

assess neuronal injury and the

neuroprotective effects of

GDC-0134. Further preclinical

studies may be necessary to

understand the relationship

between DLK inhibition, NFL

changes, and neuroprotection.

[1][4]

Observed sensory neurological

adverse events (e.g.,

dysesthesia) or other toxicities

(e.g., thrombocytopenia, optic

ischemic neuropathy) at higher

or prolonged doses.

The Phase 1 open-label

extension study of GDC-0134

revealed dose-limiting

toxicities.[1][2][3][4] Serious

adverse events led to dose

reductions and

discontinuations, and

ultimately the safety profile

was considered unacceptable

for continued development in

ALS.[1][2][3][4]

Exercise extreme caution with

dose escalation in preclinical

models. Implement

comprehensive safety

monitoring, including

hematological assessments

and ophthalmological

examinations. The clinical trial

data suggests that a

therapeutically relevant and

safe dose was not identified.[1]

[2][3]

Difficulty establishing a

neuroprotective dose without

observing adverse effects.

A key challenge with GDC-

0134 is the narrow therapeutic

window, as evidenced by the

clinical trial where no

adequately tolerated dose was

identified.[1][2]

Focus on in vitro models to

thoroughly characterize the

concentration-response

relationship for both

neuroprotection and potential

toxicity. In vivo studies should

employ a cautious dose-

escalation strategy with

extensive safety monitoring.
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The development of GDC-

0134 for ALS was halted due

to these safety concerns.[1][2]

[3][4]

Frequently Asked Questions (FAQs)
1. What is the mechanism of action of GDC-0134?

GDC-0134 is a potent, selective, and brain-penetrant small-molecule inhibitor of Dual Leucine

Zipper Kinase (DLK).[4][5][6] DLK is a key regulator of the c-Jun N-terminal kinase (JNK)

pathway, which is involved in axon degeneration and neuronal apoptosis following injury.[1][4]

[7] By inhibiting DLK, GDC-0134 is designed to block this stress signaling pathway and protect

neurons from degeneration.[4][7]

2. Why was the clinical development of GDC-0134 for Amyotrophic Lateral Sclerosis (ALS)

discontinued?

The development of GDC-0134 for ALS was discontinued primarily due to an unacceptable

safety profile observed in the Phase 1 clinical trial.[1][2][3][4] While the initial single and

multiple ascending dose stages were well-tolerated, the longer-term open-label extension

revealed serious adverse events, including Grade 3 thrombocytopenia and dysesthesia, and

Grade 4 optic ischemic neuropathy.[1][3][4] Consequently, no adequately tolerated dose could

be identified for further investigation.[1][2][3]

3. What were the key pharmacokinetic parameters of GDC-0134 in the Phase 1 trial?

In the Phase 1 study, GDC-0134 demonstrated dose-proportional exposure.[1][3][4] The

median half-life was approximately 84 hours.[1][3][4]

4. How does GDC-0134 administration affect neurofilament light chain (NFL) levels?

Contrary to expectations, treatment with GDC-0134 resulted in a dose-dependent increase in

plasma NFL levels in patients with ALS.[1][2][3] This finding raised significant questions about

the utility of NFL as a biomarker for treatment response with DLK inhibitors, as elevated NFL is

typically a marker of neurodegeneration.[1]
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Quantitative Data Summary
The following tables summarize key data from the Phase 1 clinical trial of GDC-0134 in patients

with ALS.

Table 1: GDC-0134 Phase 1 Clinical Trial Design[1][2][3][4][8]

Study Stage Design Dosage Range Duration
Number of

Patients

Single Ascending

Dose (SAD)

Placebo-

controlled
Not specified Single dose

49 (total across

all stages)

Multiple

Ascending Dose

(MAD)

Placebo-

controlled

Up to 1200 mg

daily
28 days

49 (total across

all stages)

Open-Label

Safety

Expansion (OLE)

Open-label Adaptive dosing Up to 48 weeks
49 (total across

all stages)

Table 2: Key Adverse Events in the Open-Label Extension (OLE) Stage[1][2][3][4]

Adverse Event Grade Outcome

Thrombocytopenia 3
Study drug-related Serious

Adverse Event (SAE)

Dysesthesia 3 Study drug-related SAE

Optic Ischemic Neuropathy 4 Study drug-related SAE

Sensory Neurological AEs ≤2
Led to dose

reductions/discontinuations

Experimental Protocols
Phase 1 Clinical Trial Methodology[1][2][3][4]
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The first-in-human study of GDC-0134 was conducted in patients with ALS and consisted of

three parts:

Single Ascending Dose (SAD): Placebo-controlled, single-dose escalation cohorts to

evaluate safety, tolerability, and pharmacokinetics (PK).

Multiple Ascending Dose (MAD): Placebo-controlled, multiple-dose escalation cohorts (up to

1200 mg once daily) for 28 days to assess safety, tolerability, and PK with repeated dosing.

Open-Label Safety Expansion (OLE): An open-label phase with adaptive dosing for up to 48

weeks to gather longer-term safety data, as well as exploratory biomarker and functional

data.

Pharmacokinetic and Biomarker Analysis[1][9]

Pharmacokinetics: Blood samples were collected at pre-dose and multiple time points post-

dose. GDC-0134 concentrations in plasma were measured using liquid chromatography–

tandem mass spectrometry.

Biomarker Analysis: Plasma levels of neurofilament light chain (NFL) were measured as an

exploratory outcome to assess the biological effect of GDC-0134 on a marker of

neurodegeneration.
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Caption: GDC-0134 inhibits the DLK-JNK signaling pathway to prevent neurodegeneration.
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Caption: Workflow of the Phase 1 clinical trial for GDC-0134 in ALS patients.
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Caption: Logical workflow for troubleshooting GDC-0134 dosage and biomarker response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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